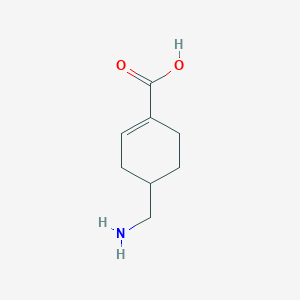

(R)-叔丁基(2-氧代环己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include protection and deprotection of functional groups, as well as the establishment of chirality. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through steps like esterification and Corey-Fuchs reaction indicates the complexity of such syntheses .

Molecular Structure Analysis

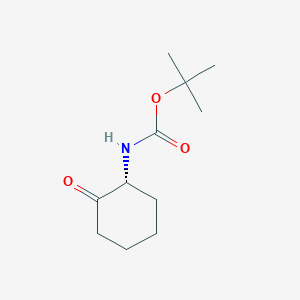

The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group attached to a cyclic or acyclic carbon framework. The stereochemistry of these molecules is crucial for their biological activity, and the papers describe the synthesis of compounds with high enantiomeric excess, indicating the importance of chirality in these syntheses .

Chemical Reactions Analysis

Chemical reactions involved in the synthesis of carbamate derivatives include enantioselective transformations, kinetic resolutions, and cyclopropanation reactions. Enzymatic kinetic resolution, as seen in the synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, is a method to achieve high enantioselectivity . The use of chiral auxiliaries and protecting groups is also common to control the stereochemistry during the synthesis .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "(R)-tert-Butyl (2-oxocyclohexyl)carbamate," they do provide information on similar compounds. These properties are likely to include solubility in organic solvents, melting points, and specific rotations, which are important for the purification and characterization of the synthesized compounds. The high enantiomeric excesses achieved in these syntheses suggest that the physical properties such as optical rotation are significant for the identification and application of these compounds .

Relevant Case Studies

Case studies in the papers highlight the application of synthesized carbamate derivatives in the development of pharmaceuticals and natural product analogs. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is a step towards the natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines . Another case study involves the synthesis of a chiral tetraazamacrocycle for use in MRI imaging .

科学研究应用

合成应用和环境影响

合成酚类抗氧化剂:合成酚类抗氧化剂(SPA),包括与氨基甲酸酯结构相关的化合物,在各种工业应用中至关重要,通过延缓氧化反应来延长产品保质期。BHT 和 DBP 等 SPA 的环境发生、人体暴露和毒性已得到广泛研究。这些化合物及其转化产物已在多种环境基质和人体组织中被检测到,引起对其潜在肝毒性和内分泌干扰作用的担忧 (Liu 和 Mabury,2020 年)。

氨基甲酸酯水解:已经综述了可能包括与“(R)-叔丁基(2-氧代环己基)氨基甲酸酯”具有相似结构的化合物的药用氨基甲酸酯的代谢水解,以了解分子结构与代谢稳定性之间的关系。这项研究对于将氨基甲酸酯设计为药物或前药至关重要,对其合成效用和环境降解具有影响 (Vacondio 等人,2010 年)。

环境技术

MTBE 分解:通过在冷等离子体反应器中添加氢来研究甲基叔丁基醚 (MTBE) 分解,突出了解决醚类化合物环境污染的挑战和技术方法。此类研究对处理被氨基甲酸酯和类似醚污染的水和土壤具有影响,为创新修复技术提供了见解 (Hsieh 等人,2011 年)。

醚类的生物降解:已经综述了燃料氧合剂(如 MTBE 和叔丁基醇 (TBA))在浅层地下的微生物降解,强调了了解此类化合物的生物降解性的重要性。这一知识对于制定生物修复策略以减轻氨基甲酸酯和相关醚的环境影响至关重要 (Schmidt 等人,2004 年)。

安全和危害

“®-tert-Butyl (2-oxocyclohexyl)carbamate” is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

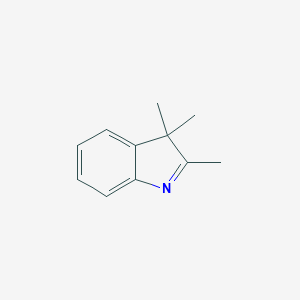

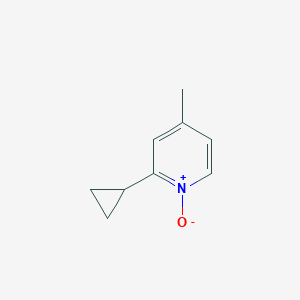

IUPAC Name |

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Boc-2-aminocyclohexanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)